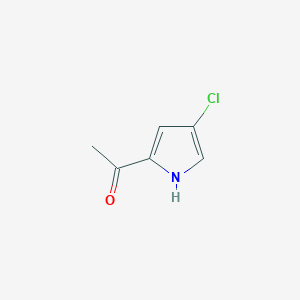

2-ACETYL-4-CHLOROPYRROLE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ACETYL-4-CHLOROPYRROLE is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro substituent at the 4-position of the pyrrole ring and an ethanone group at the 1-position. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-ACETYL-4-CHLOROPYRROLE can be synthesized through several methods. One common method involves the reaction of 4-chloropyrrole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Functional Group Transformations

The acetyl group undergoes typical ketone reactions:

-

Hydrolysis : Acidic or basic hydrolysis converts the acetyl group to a carboxylic acid, though this is less common due to the stability of the pyrrole ring under mild conditions .

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the acetyl group to an ethyl group, but over-reduction of the pyrrole ring must be avoided .

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro substituent participates in NAS under specific conditions:

-

Amine Coupling : Reacting with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) replaces chlorine with an amine group. This is facilitated by microwave irradiation or high temperatures .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Acetyl-4-chloropyrrole | Benzylamine | DMF, 120°C, 12 h | 2-Acetyl-4-benzylaminopyrrole | 55% |

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-couplings :

-

Suzuki-Miyaura : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .

-

Buchwald-Hartwig Amination : Coupling with amines using Pd₂(dba)₃/Xantphos catalysts introduces aryl amino groups .

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 200°C, forming polymeric byproducts .

-

Acid Sensitivity : Prolonged exposure to strong acids (HCl, H₂SO₄) leads to ring-opening or demethylation .

Key Research Findings

Applications De Recherche Scientifique

Antimicrobial Activity

2-Acetyl-4-chloropyrrole has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study published in the Journal of Medicinal Chemistry highlighted that modifications to the acetyl group can enhance antibacterial activity, making this compound a candidate for developing new antibiotics.

Anticancer Properties

Research indicates that this compound derivatives may possess anticancer properties. A notable study demonstrated that specific derivatives could inhibit cell proliferation in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting potential for further development in cancer therapeutics.

Synthesis of Conductive Polymers

The compound can act as a precursor for synthesizing conductive polymers. Its ability to undergo polymerization reactions allows for the creation of materials with enhanced electrical conductivity. Research has demonstrated that incorporating this compound into polymer matrices can improve their electronic properties, making them suitable for applications in:

- Organic light-emitting diodes (OLEDs)

- Organic photovoltaics (OPVs)

A case study published in Advanced Materials detailed how these polymers exhibited improved charge transport properties when synthesized with this compound.

Dye Sensitization in Solar Cells

Another innovative application is in dye-sensitized solar cells (DSSCs). The compound can be used as a sensitizer due to its ability to absorb light and convert it into electrical energy efficiently. Research has shown that solar cells utilizing this compound as a dye exhibit higher efficiency compared to traditional dyes, thus presenting a promising avenue for renewable energy technologies.

Pesticide Development

The potential of this compound as a pesticide has been explored due to its bioactive properties. Studies indicate that certain derivatives can effectively control pests while being less toxic to non-target organisms. This characteristic makes it an attractive candidate for developing eco-friendly pesticides.

Plant Growth Regulators

Research has also suggested that derivatives of this compound can act as plant growth regulators. They may enhance seed germination and promote root development, leading to increased crop yields. Field studies have demonstrated improved growth rates in crops treated with specific formulations containing this compound.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various bacteria |

| Anticancer agents | Induces apoptosis in cancer cell lines | |

| Material Science | Conductive polymers | Improved electrical conductivity |

| Dye sensitization | Higher efficiency in solar cells | |

| Agricultural Chemistry | Pesticide development | Effective pest control with lower toxicity |

| Plant growth regulators | Enhanced seed germination and root development |

Mécanisme D'action

The mechanism of action of 2-ACETYL-4-CHLOROPYRROLE involves its interaction with specific molecular targets. The chloro substituent and ethanone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 2-Chloro-1-(1H-pyrrol-1-yl)ethan-1-one

- 1-(1H-Pyrrol-2-yl)ethan-1-one

- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone

Comparison: 2-ACETYL-4-CHLOROPYRROLE is unique due to the presence of the chloro substituent at the 4-position, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Propriétés

Numéro CAS |

51333-63-2 |

|---|---|

Formule moléculaire |

C6H6ClNO |

Poids moléculaire |

143.57 g/mol |

Nom IUPAC |

1-(4-chloro-1H-pyrrol-2-yl)ethanone |

InChI |

InChI=1S/C6H6ClNO/c1-4(9)6-2-5(7)3-8-6/h2-3,8H,1H3 |

Clé InChI |

MMQJWKWFBJPRFK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CN1)Cl |

SMILES canonique |

CC(=O)C1=CC(=CN1)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.